molecular formula C16H23BrN2O4S B2808688 tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate CAS No. 1315571-51-7

tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate

Cat. No.: B2808688
CAS No.: 1315571-51-7
M. Wt: 419.33
InChI Key: JVWFOOREECQGOE-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H23N2O4BrS and a molecular weight of 419.34 g/mol . It is a solid compound that is typically stored at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom .

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-methylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-12-11-13(17)5-6-14(12)24(21,22)19-9-7-18(8-10-19)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWFOOREECQGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 1-piperazinecarboxylate (1.86 g, 9.99 mmol, supplier Aldrich) and DIPEA (2.62 ml, 14.98 mmol) in dry DCM (20 ml) at 0° C. under argon was added 4-bromo-2-methylbenzenesulfonyl chloride (2.96 g, 10.99 mmol) and the resulting yellow solution allowed to warm to rt, then stirred at rt for 18 h. Semi-saturated NH4Cl (40 ml) was added, then the aq extracted with DCM (30 ml). The combined organics were passed through a hydrophobic frit, then concentrated in vacuo to give the title compound as a yellow gum that became a solid on standing (4.72 g).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

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